4-Phenoxybutane-1-thiol 4-Phenoxybutane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385507
InChI: InChI=1S/C10H14OS/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
SMILES: C1=CC=C(C=C1)OCCCCS
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol

4-Phenoxybutane-1-thiol

CAS No.:

Cat. No.: VC13385507

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

4-Phenoxybutane-1-thiol -

Specification

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
IUPAC Name 4-phenoxybutane-1-thiol
Standard InChI InChI=1S/C10H14OS/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Standard InChI Key SERSNCMFICEPJS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCCS
Canonical SMILES C1=CC=C(C=C1)OCCCCS

Introduction

Molecular Structure and Chemical Identity

Structural Composition

4-Phenoxybutane-1-thiol (C10_{10}H14_{14}OS) consists of a four-carbon aliphatic chain with a phenoxy (C6_6H5_5O-) group at the terminal carbon and a thiol group at the opposite end. The phenoxy moiety introduces aromaticity and electron-withdrawing effects, while the thiol group confers nucleophilic and metal-coordinating capabilities.

Key Structural Features:

  • Molecular Formula: C10_{10}H14_{14}OS

  • Molecular Weight: 182.28 g/mol (calculated from atomic masses).

  • Functional Groups: Aromatic ether (phenoxy) and thiol (-SH).

The compound’s structure is analogous to 4-phenylbutane-1-thiol (C10_{10}H14_{14}S), differing only in the oxygen atom within the phenoxy substituent . This oxygen alters electronic properties, increasing polarity and influencing reactivity.

Spectroscopic Characterization

While direct spectral data for 4-phenoxybutane-1-thiol are scarce, related thiol-phenoxy compounds exhibit distinctive signals:

  • FTIR:

    • S-H Stretch: ~2560 cm1^{-1} (weak, broad) .

    • C-O-C (Ether): ~1240–1270 cm1^{-1} (strong).

    • Aromatic C-H: ~3030 cm1^{-1}.

  • 1^1H NMR:

    • Thiol proton: δ 1.3–1.6 ppm (broad, exchangeable).

    • Phenoxy aromatic protons: δ 6.8–7.3 ppm (multiplet).

    • Aliphatic chain protons: δ 1.2–2.5 ppm (multiplet) .

Synthesis and Reactivity

Proposed Synthesis:

  • Alkylation of 4-Mercaptophenol:

    HO-C6H4-SH+Br-(CH2)3-O-C6H5C6H5O-(CH2)4-SH+HBr\text{HO-C}_6\text{H}_4\text{-SH} + \text{Br-(CH}_2\text{)}_3\text{-O-C}_6\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{O-(CH}_2\text{)}_4\text{-SH} + \text{HBr}

    This SN2 reaction would introduce the butane spacer between the phenoxy and thiol groups.

  • Metal-Templated Assembly:
    Reactions of metal tert-butoxides ([M(Ot^tBu)4_4]) with bifunctional ligands (e.g., H-4MP) yield dimeric or polymeric structures . Similar strategies could stabilize 4-phenoxybutane-1-thiol via coordination to transition metals.

Reactivity Profile

  • Thiol Disproportionation: Thiols oxidize to disulfides (R-S-S-R) under aerobic conditions.

  • Metal Coordination: The thiol group binds to metals (e.g., Ti, Zr) to form M-S bonds, as seen in [Ti(4MP)3_3(μ-4MP)]2_2 complexes .

  • Acid-Base Behavior: Thiols (pKa_a ~10) deprotonate in basic media, enhancing nucleophilicity.

Physicochemical Properties

Thermodynamic and Physical Data

PropertyValueMethod/Source
Boiling Point~250–270°C (estimated)Analogy to C10_{10}H14_{14}S
Density1.05–1.10 g/cm3^3Computational prediction
LogP (Octanol-Water)3.3 (similar to 4-phenylbutane-1-thiol )XLogP3
SolubilityInsoluble in water; soluble in toluene, THFExperimental analogs

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing sulfur oxides and aromatic fragments (TGA analysis of analogs ).

  • Photochemical Reactivity: UV exposure may cleave S-H or C-O bonds, necessitating storage in amber containers.

Applications in Coordination Chemistry

Metal Complex Formation

Phenoxy-thiol ligands exhibit versatile coordination modes. For instance, titanium tert-butoxide reacts with H-4MP to form [(HOt^tBu)(4MP)3_3Ti(μ-4MP)]2_2, a dimeric structure with bridging thiolate ligands . Similar coordination with 4-phenoxybutane-1-thiol could yield catalysts or precursors for metal-organic frameworks (MOFs).

Example Coordination Modes:

  • Monodentate: Thiol S binds to one metal center.

  • Bridging: Thiolate (S^-) links two metals.

  • Chelating: Phenoxy O and thiol S coordinate the same metal.

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